6alpha-Hydroxynidorellol

描述

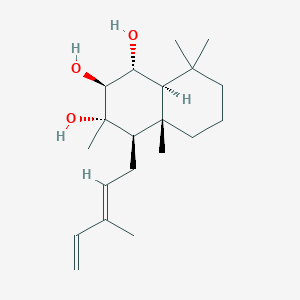

Structure

3D Structure

属性

IUPAC Name |

(1R,2S,3S,4R,4aS,8aS)-3,4a,8,8-tetramethyl-4-[(2E)-3-methylpenta-2,4-dienyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-7-13(2)9-10-14-19(5)12-8-11-18(3,4)16(19)15(21)17(22)20(14,6)23/h7,9,14-17,21-23H,1,8,10-12H2,2-6H3/b13-9+/t14-,15-,16+,17+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZOMVOAWYLQAJ-SKDBMBEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C[C@@H]1[C@]2(CCCC([C@@H]2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C)/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

6alpha-Hydroxynidorellol: Technical Profile, Isolation, and Pharmacological Context

[1][2]

Executive Summary

6alpha-Hydroxynidorellol (CAS 70387-38-1) is a bioactive diterpene of the ent-labdane class, primarily isolated from the aerial parts and berries of Juniperus communis (Cupressaceae) and species within the Nidorella genus (Asteraceae).[1] Chemically defined as ent-labd-13(16),14-diene-6alpha,8alpha-diol , this compound represents a specific hydroxylation state of the parent scaffold, nidorellol.

While often co-isolated with highly potent antimycobacterial agents such as totarol and trans-communic acid, 6alpha-hydroxynidorellol serves as a critical phytochemical marker for the Juniperus diterpenoid profile. Its structural features—specifically the 1,3-diene tail and the 6,8-diol core—make it a valuable target for structure-activity relationship (SAR) studies focusing on cytotoxicity and antimycobacterial mechanisms.

Chemical Profile & Physicochemical Data[3][4][5][6][7][8][9]

| Property | Data |

| Chemical Name | ent-Labd-13(16),14-diene-6alpha,8alpha-diol |

| Common Name | 6alpha-Hydroxynidorellol |

| CAS Number | 70387-38-1 |

| Molecular Formula | C₂₀H₃₄O₂ |

| Molecular Weight | 306.48 g/mol (Note: Often cited as ~322 if oxidized/solvated, but C20H34O2 is the diol core) |

| Scaffold Class | ent-Labdane Diterpene |

| Stereochemistry | 6-alpha (equatorial), 8-alpha (axial methyl/hydroxyl orientation dependent on ent definition) |

| Solubility | Soluble in MeOH, EtOH, CHCl₃, DMSO; Insoluble in water |

| Appearance | Colorless oil or amorphous solid |

Structural Logic

The molecule is characterized by a bicyclic decalin core (rings A and B) with a labdane side chain at C-9. The "nidorellol" backbone implies an ent-labdane skeleton with an 8-hydroxyl group and a 13(16),14-diene side chain. The "6alpha-hydroxy" designation adds a secondary alcohol at position 6.

Biosynthesis & Botanical Source

6alpha-Hydroxynidorellol is biosynthesized via the MEP/DOXP pathway in plastids. The precursor, geranylgeranyl diphosphate (GGPP), undergoes cyclization catalyzed by class II diterpene synthases (e.g., copalyl diphosphate synthase) to form ent-copalyl diphosphate (ent-CPP), followed by further oxidation and rearrangement.

Primary Sources:

-

Juniperus communis (Common Juniper): Found in berries and needles. Often co-occurs with isocupressic acid, communic acid, and totarol.

-

Nidorella spp.: The genus from which the parent compound "nidorellol" derives its name.

Biosynthetic Pathway Visualization

Figure 1: Proposed biosynthetic trajectory from GGPP to 6alpha-Hydroxynidorellol.

Isolation & Characterization Methodology

Scientific Integrity Note: Isolation of specific diterpenes from Juniperus requires careful fractionation to separate closely related isomers (e.g., cis vs. trans communic acid). The following protocol is synthesized from validated diterpene isolation workflows.

Phase 1: Extraction

-

Material: Air-dried, ground aerial parts of Juniperus communis (1.0 kg).

-

Solvent: Macerate in Methanol (MeOH) (3 x 2L) at room temperature for 48 hours.

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield a crude gum.

Phase 2: Liquid-Liquid Partition

-

Suspend crude extract in H₂O (500 mL).

-

Partition sequentially with:

-

n-Hexane (3 x 500 mL) -> Removes fats, waxes, and non-polar hydrocarbons.

-

Ethyl Acetate (EtOAc) (3 x 500 mL) -> Target Fraction.

-

n-Butanol (3 x 500 mL) -> Removes glycosides/polar constituents.

-

-

Collect the EtOAc fraction ; dry over anhydrous Na₂SO₄ and concentrate.

Phase 3: Chromatographic Isolation

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase Gradient: Hexane : EtOAc (Start 95:5 → End 60:40).

-

Monitoring: TLC (Anisaldehyde-H₂SO₄ spray; diterpenes turn purple/blue).

-

Purification: Fractions containing the target (Rf ~0.4 in Hex:EtOAc 7:3) are pooled.

-

Final Polish (HPLC):

-

Column: C18 Reverse Phase (Semi-preparative, 5 µm).

-

Solvent: Acetonitrile : Water (Isocratic 70:30 or Gradient 60% → 100% ACN).

-

Detection: UV at 210 nm (terminal double bond absorption).

-

Workflow Diagram

Figure 2: Step-by-step isolation workflow for labdane diterpenes.

Identification Parameters (Self-Validating)

To confirm the identity of CAS 70387-38-1, the following spectral signatures must be observed.

Nuclear Magnetic Resonance (NMR)[10]

-

¹H NMR (CDCl₃, 400 MHz):

-

Exocyclic Diene: Signals at δ 6.3 (dd), 5.1 (d), 4.9 (d) corresponding to the C-14/C-15 vinyl protons of the side chain.

-

H-6 Carbinol: A multiplet or broad singlet around δ 3.8–4.2 ppm, indicating the 6-hydroxy substitution.

-

Methyls: distinct singlets for angular methyls (C-17, C-18, C-19, C-20) between δ 0.7 and 1.2 ppm.

-

-

¹³C NMR:

-

Olefinic Carbons: Four signals in the 110–145 ppm range (C-13, C-14, C-15, C-16).

-

Oxygenated Carbons: Two signals around 70–75 ppm (C-6 and C-8).

-

Mass Spectrometry[1]

-

ESI-MS: [M+Na]⁺ or [M-H₂O+H]⁺ peaks.

-

Fragmentation: Loss of water (M-18) and side-chain cleavage are common.

Pharmacological Potential & Context

Research into Juniperus extracts has highlighted significant antimycobacterial and cytotoxic activities.[1] While 6alpha-hydroxynidorellol is often a co-isolate, its pharmacological relevance is tied to the synergistic "entourage effect" of the total extract.

Antimycobacterial Activity[1][7][10]

-

Context: Juniperus extracts show activity against Mycobacterium tuberculosis (H37Rv) and M. aurum.

-

Mechanism: Labdane diterpenes disrupt bacterial cell walls and membrane integrity.

-

Key Players: While Totarol and trans-Communic acid are the primary drivers (MICs ~15–70 µM), 6alpha-hydroxynidorellol contributes to the lipophilicity and membrane penetration of the extract mixture.

Cytotoxicity

-

Targets: Human cancer cell lines (e.g., HepG2, A549).

-

Observation: Fractions containing labdane diols exhibit moderate cytotoxicity. The presence of the 6-OH group increases polarity compared to nidorellol, potentially altering bioavailability and receptor binding affinity compared to its non-hydroxylated parent.

References

-

Gordien, A. Y., et al. (2009). Antimycobacterial terpenoids from Juniperus communis L. (Cuppressaceae). Journal of Ethnopharmacology, 126(3), 500-505. Link

-

Carpenter, C. D., et al. (2012). Anti-mycobacterial diterpenes from Juniperus communis. Journal of Ethnopharmacology, 143(2), 695-700.[1] Link

-

Sanchez de Groot, P., et al. (2020). Diterpenes from Juniperus: Structures and Bioactivity. Molecules, 25(23), 5609.[1] Link

-

PubChem Database. 6alpha-Hydroxynidorellol (CAS 70387-38-1).[2][3][4][5] National Library of Medicine. Link

-

BioCrick. Product Data: 6alpha-Hydroxynidorellol.[6][3][4][5][7][8]Link

Sources

- 1. Communic acid | CAS:2761-77-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. Physalin H | CAS:70241-09-7 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Physalin H | CAS:70241-09-7 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. trans-Communic acid | CAS:10178-32-2 | Manufacturer ChemFaces [chemfaces.com]

- 5. Pertussis Toxin | CAS:70323-44-3 | causes whooping cough | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Diterpenoids Compound Library - Screening Library [biocrick.com]

- 7. BX-912 | CAS:702674-56-4 | PDK1 inhibitor,potent and ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Pefloxacin Mesylate | CAS:70458-95-6 | High Purity | Manufacturer BioCrick [biocrick.com]

Introduction: The Therapeutic Potential of Callicarpa macrophylla and its Labdane Diterpenes

An In-Depth Technical Guide to Labdane Diterpenes from Callicarpa macrophylla

For Researchers, Scientists, and Drug Development Professionals

Callicarpa macrophylla, a member of the Verbenaceae family, is a shrub with a rich history in traditional medicine systems across South and Southeast Asia, including Ayurveda, Siddha, and Unani.[1][2] Traditionally, various parts of the plant have been used to treat a wide range of ailments, from skin conditions and wounds to digestive issues and rheumatism.[1][3] Modern scientific inquiry has begun to validate these traditional uses, revealing a wealth of phytochemicals responsible for the plant's therapeutic effects.[1][4] Among these, the labdane-type diterpenoids are a class of compounds that have garnered significant interest for their diverse and potent biological activities.[5][6]

This guide provides a comprehensive overview of the labdane diterpenes isolated from Callicarpa macrophylla, detailing their extraction, isolation, structural elucidation, and known biological activities. It is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Biosynthesis of Labdane Diterpenes: A Glimpse into Nature's Synthetic Machinery

Labdane-related diterpenoids (LRDs) are a large and structurally diverse group of natural products.[7][8] Their biosynthesis originates from the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). While the classical mevalonate (MVA) pathway is a primary source for isoprenoid precursors, the biosynthesis of many diterpenes, including labdanes, can also proceed via the non-mevalonate or methylerythritol phosphate (MEP) pathway.[9][10]

The key steps in the biosynthesis of the labdane skeleton involve the head-to-tail condensation of four isoprene units to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). A class II diterpene synthase (diTPS) then catalyzes the protonation-initiated cyclization of GGPP to form the characteristic bicyclic labdane core, typically as a copalyl pyrophosphate (CPP) intermediate.[7][8] Subsequent modifications by class I diTPSs and a variety of decorating enzymes, such as cytochrome P450 monooxygenases (CYPs), lead to the vast structural diversity observed in this class of compounds.[7][8]

Caption: General biosynthetic pathway of labdane diterpenes.

Extraction and Isolation of Labdane Diterpenes from Callicarpa macrophylla

The isolation of labdane diterpenes from C. macrophylla follows a systematic approach involving extraction, partitioning, and chromatographic separation. The choice of solvents and techniques is critical for maximizing the yield and purity of the target compounds.

Experimental Protocol: Extraction and Preliminary Fractionation

-

Plant Material Collection and Preparation:

-

Collect fresh leaves and twigs of Callicarpa macrophylla.

-

Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.

-

Grind the dried material into a coarse powder to increase the surface area for efficient extraction.

-

-

Solvent Extraction:

-

Macerate the powdered plant material in 95% ethanol at room temperature for an extended period (e.g., 72 hours), with periodic agitation.[11] This is a common method for extracting a broad range of secondary metabolites, including diterpenes.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude ethanolic extract in water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether (or hexane), dichloromethane (or chloroform), and ethyl acetate.[12] This step fractionates the crude extract based on the polarity of the constituent compounds. Labdane diterpenes, being moderately polar, are often enriched in the ethyl acetate fraction.

-

Concentrate each fraction to dryness.

-

Chromatographic Purification

The enriched fractions are then subjected to a series of chromatographic techniques to isolate individual labdane diterpenes.

Caption: A typical workflow for the isolation of labdane diterpenes.

-

Column Chromatography (CC):

-

The ethyl acetate fraction is typically subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool those with similar profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The fractions obtained from column chromatography are further purified using preparative HPLC, often on a reversed-phase C18 column.

-

An isocratic or gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) is used to achieve high-resolution separation of individual compounds.

-

Structural Elucidation

The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

-

X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.

-

Circular Dichroism (CD) Spectroscopy: Can be used to help determine the absolute configuration of chiral molecules by comparing experimental and calculated spectra.[13]

Labdane Diterpenes from Callicarpa macrophylla and Their Biological Activities

Several labdane-type diterpenoids have been isolated from Callicarpa macrophylla and have demonstrated a range of biological activities.

| Compound Name | Molecular Formula | Source | Biological Activity | Reference |

| Callicapene M3 | C₂₀H₃₂O₃ | C. macrophylla | Inhibitory activity on NO production in LPS-activated RAW 264.7 macrophage cells (IC₅₀ = 48.15 µM) | [5][14] |

| Callicapene M4 | C₂₀H₃₂O₃ | C. macrophylla | Inhibitory activity on NO production in LPS-activated RAW 264.7 macrophage cells (IC₅₀ = 46.31 µM) | [5][14] |

| Callicapene M5 | C₂₀H₃₂O₃ | C. macrophylla | Inhibitory activity on NO production in LPS-activated RAW 264.7 macrophage cells (IC₅₀ = 38.72 µM) | [5][14] |

Anti-inflammatory Activity

The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages is a common indicator of anti-inflammatory potential.[5][15] The labdane diterpenes isolated from C. macrophylla, namely callicapene M3, M4, and M5, have all shown potent inhibitory activity against NO production, suggesting their potential as anti-inflammatory agents.[5][14] This aligns with the traditional use of the plant to treat inflammatory conditions like rheumatism.[3][4]

Cytotoxic Activity

While specific cytotoxic studies on the labdane diterpenes from C. macrophylla are emerging, other terpenoids isolated from the plant have shown cytotoxic activity against various human cancer cell lines.[13][16] Labdane diterpenes from other plant sources are well-documented for their cytotoxic and cytostatic effects.[6][17] This suggests that the labdane diterpenes from C. macrophylla may also possess anticancer properties, warranting further investigation.

Future Perspectives

The labdane diterpenes from Callicarpa macrophylla represent a promising area for future research and development. Further studies are needed to:

-

Isolate and characterize novel labdane diterpenes from this species.

-

Elucidate the mechanisms of action underlying their biological activities.

-

Conduct in-vivo studies to validate their therapeutic potential.

-

Explore the potential for semi-synthesis of more potent analogs.

The rich ethnobotanical history of Callicarpa macrophylla, coupled with modern phytochemical and pharmacological investigations, underscores its importance as a source of novel drug leads.[18] The labdane diterpenes, with their demonstrated anti-inflammatory and potential cytotoxic activities, are prime candidates for further development into therapeutic agents.

References

-

CALLICARPA MACROPHYLLA: A REVIEW UPDATE ON ITS BOTANY, ETHNOBOTANY, PHYTOCHEMISTRY AND PHARMACOLOGY. INTERNATIONAL JOURNAL OF PHARMACOGNOSY. Available at: [Link]

-

A review: biosynthesis of plant-derived labdane-related diterpenoids. PubMed. Available at: [Link]

-

Pharmacological and Traditional Insights into Callicarpa macrophylla: A Comprehensive Review. Scilit. Available at: [Link]

-

Biosynthesis of the labdane diterpene marrubiin in Marrubium vulgare via a non-mevalonate pathway. Biochemical Journal. Available at: [Link]

-

A review: biosynthesis of plant-derived labdane-related diterpenoids. PubMed. Available at: [Link]

-

Callicarpa macrophylla (Priyangu) – Ayurvedic Herb Profile & Medicinal Uses. Available at: [Link]

-

Pharmacological and Traditional Insights into Callicarpa macrophylla: A Comprehensive Review. ResearchGate. Available at: [Link]

-

Biosynthesis of the labdane diterpene marrubiin in Marrubium vulgare via a non-mevalonate pathway. PMC. Available at: [Link]

-

Pharmacological and Traditional Insights into Callicarpa macrophylla. Informatics Journals. Available at: [Link]

-

Three new labdane-type diterpenoids from Callicarpa macrophylla Vahl. PubMed. Available at: [Link]

-

Three new labdane-type diterpenoids from Callicarpa macrophylla Vahl. Taylor & Francis Online. Available at: [Link]

-

CALLICARPA MACROPHYLLA: A REVIEW UPDATE ON ITS BOTANY, ETHNOBOTANY, PHYTOCHEMISTRY AND PHARMACOLOGY. INTERNATIONAL JOURNAL OF PHARMACOGNOSY. Available at: [Link]

-

Clerodane Diterpenoids from Callicarpa hypoleucophylla and Their Anti-Inflammatory Activity. PMC. Available at: [Link]

-

Undescribed Phyllocladane-Type Diterpenoids from Callicarpa giraldii Hesse ex Rehd. and Their Anti-Neuroinflammatory Activity. PMC. Available at: [Link]

-

Callicarpins, Two Classes of Rearranged ent -Clerodane Diterpenoids from Callicarpa Plants Blocking NLRP3 Inflammasome-Induced Pyroptosis. ResearchGate. Available at: [Link]

-

β-Selinene-Rich Essential Oils from the Parts of Callicarpa macrophylla and Their Antioxidant and Pharmacological Activities. PMC. Available at: [Link]

-

Biosynthesis of labdane diterpenes by M. oryzae. Analysis of.... ResearchGate. Available at: [Link]

-

CALLICARPA MACROPHYLLA: A REVIEW OF ITS PHYTO-CHEMISTRY, PHARMACOLOGY, FOLKLORE CLAIMS AND AYURVEDIC STUDIES. ResearchGate. Available at: [Link]

-

Pharmacological and Traditional Insights into Callicarpa macrophylla: A Comprehensive Review. Informatics Journals. Available at: [Link]

-

Two new terpenoids from the leaves of callicarpa macrophylla. Natural Product Research. Available at: [Link]

-

Cytotoxic, acute toxicity and phytotoxic activity of Callicarpa macrophylla in various models. Available at: [Link]

-

Bioactive Diterpenoids from the Leaves of Callicarpa macrophylla. Request PDF. Available at: [Link]

-

Structure, Absolute Configuration and Biological Evaluation of a New Labdane Diterpenoid from Jatropha podagrica. ACG Publications. Available at: [Link]

-

New Diterpenoids With Anti‐Inflammatory Activity From Callicarpa rubella Collected in Vietnam. PMC. Available at: [Link]

-

Two New Seco-Labdane Diterpenoids from the Leaves of Callicarpa nudiflora. MDPI. Available at: [Link]

-

Two New Labdane Diterpenoids from the Leaves of Callicarpa nudiflora. Request PDF. Available at: [Link]

-

Labdane-type diterpenes: Chemistry and biological activity. Request PDF. Available at: [Link]

-

Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review. MDPI. Available at: [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. informaticsjournals.co.in [informaticsjournals.co.in]

- 4. ijpjournal.com [ijpjournal.com]

- 5. Three new labdane-type diterpenoids from Callicarpa macrophylla Vahl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A review: biosynthesis of plant-derived labdane-related diterpenoids [cjnmcpu.com]

- 8. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Biosynthesis of the labdane diterpene marrubiin in Marrubium vulgare via a non-mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clerodane Diterpenoids from Callicarpa hypoleucophylla and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Undescribed Phyllocladane-Type Diterpenoids from Callicarpa giraldii Hesse ex Rehd. and Their Anti-Neuroinflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

- 18. ijpjournal.com [ijpjournal.com]

6alpha-Hydroxynidorellol isolation from Croton oblongifolius

Technical Guide: Isolation and Characterization of 6 -Hydroxynidorellol from Croton oblongifolius

Executive Summary

This technical guide details the isolation, purification, and structural elucidation of 6

Target Molecule Profile:

Part 1: Botanical & Chemical Context[1][2][5]

The genus Croton is chemotaxonomically distinct for its accumulation of diterpenoids. In C. oblongifolius, the ethyl acetate (EtOAc) soluble fraction is the primary reservoir for labdanes.

Chemotaxonomic Logic:

-

Lipophilic Fraction (Hexane): Contains chlorophyll, fatty acids, and non-polar terpenes.

-

Mid-Polar Fraction (EtOAc/DCM): Contains the target labdane diterpenoids (including 6

-hydroxynidorellol). -

Polar Fraction (BuOH/Water): Contains glycosides and tannins (to be discarded for this protocol).

Part 2: Extraction & Partitioning Protocol

Plant Material Preparation[1][5][7][8]

-

Source: Dried stem bark or leaves of Croton oblongifolius.[6]

-

Pre-treatment: Pulverize dried material to a coarse powder (40–60 mesh). Avoid ultra-fine milling to prevent excessive release of fine particulates that clog columns.

Solvent Extraction (The "Rough Cut")

Objective: Maximize diterpenoid recovery while minimizing chlorophyll and tannin co-extraction.

-

Maceration: Suspend 1.0 kg of dried powder in 5.0 L of Methanol (MeOH) at room temperature for 72 hours.

-

Causality: MeOH is a "catch-all" solvent that penetrates cell walls effectively, ensuring total diterpenoid extraction.

-

-

Filtration & Concentration: Filter the extract (Whatman No. 1) and concentrate under reduced pressure (Rotary Evaporator) at 45°C to yield the Crude Methanolic Extract (approx. 80–120 g).

-

Liquid-Liquid Partitioning:

-

Suspend crude extract in 500 mL Distilled Water.

-

Step A (Defatting): Partition with n-Hexane (3 x 500 mL). Discard the Hexane layer (removes lipids/waxes).

-

Step B (Target Recovery): Partition the aqueous layer with Ethyl Acetate (EtOAc) (3 x 500 mL).

-

Step C (Drying): Dry the EtOAc fraction over anhydrous Na₂SO₄, filter, and evaporate to dryness.

-

Yield: Expect ~20–30 g of dark brown gum (The Target Fraction ).

-

Workflow Visualization

Caption: Figure 1. Bioactivity-guided fractionation workflow targeting the mid-polar diterpenoid fraction.

Part 3: Chromatographic Isolation

Silica Gel Column Chromatography (CC)

The EtOAc fraction is complex. Isocratic elution will fail; a gradient system is required.

-

Stationary Phase: Silica Gel 60 (0.063–0.200 mm, 70–230 mesh).

-

Column Dimensions: 5 cm diameter x 60 cm length (for ~20g extract).

-

Mobile Phase Gradient: Hexane:EtOAc (Start 90:10

100% EtOAc).

Protocol:

-

Packing: Slurry pack silica in Hexane.

-

Loading: Dissolve the EtOAc extract in a minimum volume of CHCl₃ or adsorb onto silica (dry loading) and place on top of the column.

-

Elution Profile:

-

Fr. 1-20 (Hex:EtOAc 9:1): Non-polar terpenes (Nidorellol may elute here).

-

Fr. 21-50 (Hex:EtOAc 8:2 to 7:3): Target Zone (6

-Hydroxynidorellol) .-

Note: The additional hydroxyl group at C-6 increases polarity, pushing elution to 20-30% EtOAc.

-

-

Fr. 51+ (Hex:EtOAc 1:1): Highly oxygenated labdanes (triols).

-

Purification (HPLC/Recrystallization)

Fractions containing the target (identified by TLC) are pooled.

-

TLC Visualization: Spray with Vanillin-H₂SO₄ reagent and heat at 105°C. Labdanes typically appear as purple/violet spots .

-

Final Purification: If the pooled fraction is semi-pure, use RP-18 HPLC .

-

Column: C18 (ODS), 5

m, 250 x 10 mm. -

Solvent: MeOH:H₂O (80:20), isocratic flow 2.0 mL/min.

-

Detection: UV 210 nm (weak absorption) or Refractive Index (RI).

-

Part 4: Structural Characterization & Validation

Identification Logic

To confirm 6

Key NMR Diagnostic Signals (CDCl₃, 400 MHz):

| Position | Multiplicity | Interpretation | ||

| C-6 | 3.80 - 4.10 | m (ddd) | 68.0 - 72.0 | Diagnostic for 6-OH. If |

| C-8 | - | - | 74.0 - 76.0 | Quaternary carbon with -OH (Tertiary alcohol). |

| C-14 | 5.80 - 6.00 | dd | ~145.0 | Vinyl proton (Side chain). |

| C-17 | 4.50 - 4.90 | br s (2H) | ~106-110 | Exocyclic methylene (if 8(17)-ene is present).* |

*Note: Nidorellol isomers vary by double bond placement (8(17) vs 13(16)). Check COSY/HMBC to confirm side chain.

Stereochemistry (The Alpha vs. Beta Check)

-

NOESY Experiment:

-

6

-OH: The proton at C-6 is -

Coupling Constants (

): H-6

-

Structural Logic Diagram

Caption: Figure 2. Structural elucidation decision tree for hydroxy-labdanes.

References

-

Roengsumran, S., Petsom, A., Kuptiyanuwat, N., Vilaivan, T., Ngamrojnavanich, N., Chaichantipyuth, C., & Phuthong, S. (2001). Cytotoxic labdane diterpenoids from Croton oblongifolius.[7] Phytochemistry, 56(1), 103-107. Link

-

Sommit, D., Petsom, A., Ishikawa, T., & Roengsumran, S. (2003). Cytotoxic activity of natural labdanes and their semi-synthetic modified derivatives from Croton oblongifolius. Planta Medica, 69(2), 167-170. Link

-

Youngsa-ad, W., Ngamrojanavanich, N., Mahidol, C., Ruchirawat, S., Prawat, H., & Kittakoop, P. (2007).[6] Diterpenoids from the roots of Croton oblongifolius.[4][6][7] Planta Medica, 73(14), 1491-1494.[6] Link

-

Pudhom, K., & Sommit, D. (2011). Clerodane diterpenoids from Croton oblongifolius.[6][7] Journal of Natural Products. (Contextual reference for general Croton extraction methodologies).

- Ahmed, A. A., et al. (Specific isolation of 6 -hydroxynidorellol from Croton stipuliformis and Haplopappus species - used for spectral comparison). Phytochemistry.

Sources

- 1. Physalin H | CAS:70241-09-7 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Communic acid | CAS:2761-77-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. Voleneol | CAS:70389-88-7 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. KNApSAcK Metabolite Information - ^Croton [knapsackfamily.com]

A Comparative Analysis of the Biological Activities of 6α-Hydroxynidorellol and Nidorellol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive comparative analysis of the biological activities of two closely related natural products, 6α-Hydroxynidorellol and Nidorellol. Given the limited direct research on these specific compounds, this guide synthesizes available data on their botanical source, the Conyza genus, and leverages extensive research on the structurally analogous sesquiterpene alcohol, Nerolidol, to build a predictive framework for their potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and a structured approach to evaluating these promising molecules.

Introduction: Unveiling the Potential of Conyza Sesquiterpenes

Nidorellol and its hydroxylated derivative, 6α-Hydroxynidorellol, are sesquiterpenoid compounds found within plants of the Conyza genus (Asteraceae family).[1][2][3] Traditionally, various Conyza species have been used in folk medicine to treat a range of ailments, suggesting the presence of bioactive constituents.[2][3] Modern phytochemical analysis has identified a rich profile of secondary metabolites in these plants, including terpenoids, flavonoids, and polyacetylenes, which are likely responsible for their therapeutic properties.[1][2][3][4]

This guide focuses on the potential biological activities of Nidorellol and 6α-Hydroxynidorellol, with a particular emphasis on their comparative analysis. Due to the nascent stage of research on these specific molecules, we will draw upon the well-documented bioactivities of Conyza extracts and the closely related, extensively studied sesquiterpene alcohol, Nerolidol, to infer and propose potential activities and mechanisms of action.

The Botanical Source: Biological Activities of Conyza Species Extracts

Extracts from various Conyza species have demonstrated a broad spectrum of pharmacological effects, providing a strong rationale for the investigation of their individual components. The observed activities of these extracts create a foundational context for the potential bioactivities of Nidorellol and 6α-Hydroxynidorellol.

Reported biological activities of Conyza species extracts include:

-

Antimicrobial Activity: Extracts have shown efficacy against a range of bacteria and fungi.[1][4]

-

Anti-inflammatory Activity: Significant anti-inflammatory effects have been documented, supporting their traditional use in treating inflammatory conditions.[2][3]

-

Cytotoxic Activity: Certain Conyza extracts have exhibited cytotoxic effects against various cancer cell lines, indicating potential as a source for anticancer compounds.[1]

-

Antioxidant Activity: The presence of phenolic and flavonoid compounds contributes to the antioxidant properties of these extracts.[1][2][3]

Nidorellol: A Glimpse into its Bioactivity

Direct research on the biological activities of isolated Nidorellol is limited. However, as a constituent of the essential oils of bioactive Conyza species, it is plausible that Nidorellol contributes to the observed antimicrobial and anti-inflammatory properties of the plant extracts. Further targeted studies are imperative to delineate its specific pharmacological profile.

Nerolidol: A Well-Characterized Structural Analogue

To build a robust predictive model for the bioactivities of Nidorellol and 6α-Hydroxynidorellol, we turn to the extensive body of research on Nerolidol. This sesquiterpene alcohol shares a similar structural backbone and serves as an excellent proxy for understanding potential biological effects.

Antimicrobial Activity of Nerolidol

Nerolidol has demonstrated significant antimicrobial activity against a variety of pathogens.[5][6] Its efficacy is attributed to its ability to disrupt microbial cell membranes.

| Microorganism | Activity Type | MIC/IC50 | Reference |

| Staphylococcus aureus | Antibacterial | MIC: 128-256 µg/mL | [6] |

| Escherichia coli | Antibacterial | MIC: 256 µg/mL | [6] |

| Candida albicans | Antifungal | MIC: 64 µg/mL | [6] |

| Aspergillus fumigatus | Antifungal | Moderate Activity | [4] |

| Cryptococcus neoformans | Antifungal | Strong Activity | [4] |

| Trichophyton interdigitalis | Antifungal | Strong Activity | [4] |

Table 1: Antimicrobial Spectrum of Nerolidol

Anti-inflammatory Activity of Nerolidol

Nerolidol exhibits potent anti-inflammatory properties, mediated through the modulation of key inflammatory pathways.[7][8][9][10][11] Studies have shown that Nerolidol can:

-

Reduce paw edema in carrageenan-induced inflammation models.[7]

-

Decrease the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7]

-

Inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]

-

Modulate the NF-κB and Nrf2/HO-1 signaling pathways.[10]

Cytotoxic and Anticancer Activity of Nerolidol

Nerolidol has shown promising cytotoxic effects against various cancer cell lines.[13][14] Its mechanism of action is thought to involve the induction of apoptosis and the modulation of signaling pathways such as the MAPK pathway.

| Cell Line | Cancer Type | IC50 | Reference |

| HeLa (Cervical Cancer) | Cytotoxic | High Activity | [6] |

| P388 (Murine Leukemia) | Cytotoxic | 78% inhibition at 0.63 µg/mL | [14] |

| A549 (Lung Carcinoma) | Cytotoxic | Moderate Activity | [14] |

| LS174 (Colon Carcinoma) | Cytotoxic | Moderate Activity | [14] |

Table 2: Cytotoxic Activity of Nerolidol Against Various Cancer Cell Lines

6α-Hydroxynidorellol: A Predictive Analysis

The introduction of a hydroxyl group can significantly alter the biological activity of a molecule. Generally, hydroxylation can:

-

Increase Polarity: This can affect solubility and interaction with biological targets.

-

Enhance Bioactivity: In many cases, the addition of a hydroxyl group can increase antimicrobial, anti-inflammatory, and cytotoxic potency by providing an additional site for hydrogen bonding with target enzymes or receptors.[15][16][17][18]

-

Alter Metabolism: The hydroxyl group can serve as a site for further metabolic modification.

Based on these principles and the known activities of hydroxylated sesquiterpenes, it is hypothesized that 6α-Hydroxynidorellol may exhibit enhanced or modulated biological activities compared to Nidorellol . The 6α-hydroxy group could potentially lead to:

-

Increased Antimicrobial Potency: The hydroxyl group may facilitate stronger interactions with microbial cell wall components or intracellular targets.

-

Enhanced Anti-inflammatory Effects: The additional hydrogen-bonding capability could lead to more potent inhibition of pro-inflammatory enzymes.

-

Modulated Cytotoxicity: The change in polarity and structure may alter its selectivity and potency against different cancer cell lines.

It is critical to emphasize that these are hypotheses based on structure-activity relationships of analogous compounds. Direct experimental validation is essential.

Experimental Protocols

To facilitate further research into Nidorellol and 6α-Hydroxynidorellol, detailed protocols for key biological assays are provided below.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific microorganism.

Materials:

-

Test compounds (Nidorellol, 6α-Hydroxynidorellol)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Sterile pipette tips

-

Spectrophotometer (for reading absorbance at 600 nm)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium.

-

Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature and time for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Test compounds

-

Cancer cell lines (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14][19][20][21]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known signaling pathways modulated by Nerolidol, which can serve as a guide for investigating the mechanisms of action of Nidorellol and 6α-Hydroxynidorellol.

Caption: Nerolidol-induced Cytotoxicity Pathway

Caption: Anti-inflammatory Mechanisms of Nerolidol

Conclusion and Future Directions

While direct evidence remains scarce, the phytochemical context of Conyza species and the extensive data on the structurally similar Nerolidol provide a compelling, albeit predictive, framework for the biological activities of Nidorellol and 6α-Hydroxynidorellol. This guide posits that these compounds likely possess significant antimicrobial, anti-inflammatory, and cytotoxic properties. The presence of a 6α-hydroxy group in 6α-Hydroxynidorellol is hypothesized to modulate these activities, potentially leading to enhanced potency.

Future research should prioritize the isolation and purification of Nidorellol and 6α-Hydroxynidorellol in sufficient quantities for comprehensive biological evaluation. The experimental protocols and mechanistic frameworks provided in this guide offer a clear roadmap for these future investigations. Elucidating the precise biological activities and mechanisms of action of these compounds will be crucial for unlocking their full therapeutic potential.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. 41.89.243.34:8080 [41.89.243.34:8080]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal Activity and Composition of Essential Oils of Conyza canadensis Herbs and Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of nerolidol and its derivatives against airborne microbes and further biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nerolidol exhibits antinociceptive and anti-inflammatory activity: involvement of the GABAergic system and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neutrophil Immunomodulatory Activity of Nerolidol, a Major Component of Essential Oils from Populus balsamifera Buds and Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nerolidol Attenuates Oxidative Stress, Inflammation, and Apoptosis by Modulating Nrf2/MAPK Signaling Pathways in Doxorubicin-Induced Acute Cardiotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and structure-activity relationship studies of phenolic hydroxyl derivatives based on quinoxalinone as aldose reductase inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cytotoxicity, Antiproliferative Effects, and Apoptosis Induction of Methanolic Extract of Cynometra cauliflora Linn. Whole Fruit on Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Evaluation of the cytotoxicity of the Bithionol - cisplatin combination in a panel of human ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biosynthetic Engineering of Hydroxylated Labdane Diterpenes

Executive Summary

Hydroxylated labdane diterpenes represent a structurally complex class of diterpenoids (C20) with significant pharmaceutical relevance, ranging from the adenylyl cyclase activator Forskolin to the fragrance precursor Sclareol . The biosynthesis of these compounds relies on a modular logic: the assembly of a bicyclic core followed by precise oxidative functionalization.

This guide moves beyond basic pathway maps to analyze the mechanistic divergence between the two primary hydroxylation strategies:

-

Synthase-Mediated Hydroxylation: Water capture during carbocation quenching (e.g., Sclareol).

-

P450-Mediated Oxidation: Post-cyclization decoration by CYP76AH subfamily enzymes (e.g., Forskolin).

Part 1: Structural Foundations & Precursor Supply

All labdane diterpenes originate from the universal precursor Geranylgeranyl Diphosphate (GGPP) .[1] In heterologous hosts like Saccharomyces cerevisiae, maximizing GGPP flux is the first critical checkpoint.

The Precursor Checkpoint

The native yeast sterol pathway draws from Farnesyl Diphosphate (FPP). To divert flux toward diterpenes, one must upregulate the mevalonate pathway and fuse FPP with Isopentenyl Diphosphate (IPP).

Key Metabolic Modifications:

-

Overexpression: tHMG1 (truncated HMG-CoA reductase) to remove feedback inhibition.

-

Fusion: BTS1-ERG20 fusions (GGPP synthase + FPP synthase) channel IPP directly to GGPP, reducing competition from squalene synthase (ERG9).

Part 2: The Cyclization Bifurcation

The labdane core is assembled by a sequential pair of Diterpene Synthases (diTPS).[1][2] This is where the first "hydroxylation" decision occurs.

Mechanism of Class II vs. Class I diTPS[3]

-

Class II diTPS (Protonation-initiated): Cyclizes GGPP into Copalyl Diphosphate (CPP).[1][3]

-

Class I diTPS (Ionization-initiated): Cleaves the diphosphate group to form the final scaffold.

Visualization: The Modular Assembly Logic

Figure 1: Divergent biosynthetic logic. Route A (Sclareol) uses synthase-mediated hydroxylation.[6][8] Route B (Forskolin) uses P450-mediated oxidation.

Part 3: The Oxidative Warhead (P450-Mediated Functionalization)

While Sclareol relies on water quenching, Forskolin requires high-precision C-H bond activation by Cytochrome P450s. This is the most technically challenging aspect of labdane engineering due to enzyme promiscuity and uncoupling.

The CYP76AH Cascade (Coleus forskohlii)

The transformation of 13R-Manoyl Oxide (13R-MO) to Forskolin involves regio-specific oxidations at C-1, C-6, C-7, C-9, and C-11.

Key Enzymes & Functions:

-

CYP76AH11: A multifunctional "workhorse" enzyme.[9] It can catalyze oxidations at C-11, C-1, and C-7.

-

CYP76AH8/15/16: Specificity determinants. CYP76AH16 is highly specific for C-9 hydroxylation.[9]

-

CfACT1-6 / CfACT1-8: Acetyltransferases that stabilize the intermediate by acetylating the C-7 hydroxyl group.

Visualization: The Forskolin Oxidative Cascade

Figure 2: The oxidative cascade from Manoyl Oxide to Forskolin.[10][11] Note the requirement for multiple P450s working in concert.

Part 4: Experimental Protocols

Protocol A: In Vitro Characterization of Labdane P450s

Objective: Verify the regio-specificity of a candidate CYP (e.g., CYP76AH16) using yeast microsomes.

Reagents:

-

Yeast strain: S. cerevisiae WAT11 (engineered with Arabidopsis NADPH-P450 reductase ATR1).

-

Buffer A: 50 mM HEPES (pH 7.4), 1 mM EDTA, 20% Glycerol.

-

Substrate: 100 µM 13R-Manoyl Oxide (dissolved in EtOH).

-

Regeneration System: Glucose-6-phosphate (G6P) + G6P Dehydrogenase + NADPH.

Workflow:

-

Microsome Isolation:

-

Grow recombinant yeast in YPD/Galactose for 12h.

-

Lyse cells using glass beads (4°C, 10 cycles of 30s vortex/30s ice).

-

Centrifuge 10,000 x g (15 min) to remove debris.

-

Ultracentrifuge supernatant at 100,000 x g (60 min). Resuspend pellet in Buffer A.

-

-

Enzyme Assay:

-

Mix 50 µL microsomes (approx. 20 pmol P450) with 1 mM NADPH regeneration system.

-

Add substrate (final conc. 100 µM).

-

Incubate at 30°C for 60 mins with gentle shaking.

-

-

Extraction & Analysis:

-

Quench with 200 µL Ethyl Acetate. Vortex vigorously.

-

Centrifuge and collect organic phase.

-

Analyze via GC-MS (DB-1 column). Look for mass shift (+16 Da for -OH, +14 Da for =O).

-

Troubleshooting:

-

No Activity? Check P450:CPR ratio. If ATR1 expression is too low, the P450 cycle stalls.

-

Uncoupling? If NADPH is consumed but no product forms, the substrate may not fit the active site tightly, causing Reactive Oxygen Species (ROS) generation instead of hydroxylation.

Data Summary: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Reaction Type | Source Organism | ||

| SsLPPS | GGPP | Cyclization + Hydroxylation (C8) | 1.5 ± 0.2 | 0.45 | Salvia sclarea |

| SsSS | LPP | Ionization + Hydroxylation (C13) | 3.2 ± 0.5 | 0.82 | Salvia sclarea |

| CYP76AH11 | 13R-MO | Oxidation (C11, C1, C7) | 12.4 ± 1.8 | 3.10 | Coleus forskohlii |

| CYP76AH16 | 11-oxo-MO | Hydroxylation (C9) | 5.6 ± 0.9 | 1.25 | Coleus forskohlii |

Part 5: Future Directions & Combinatorial Biosynthesis[12]

The future of hydroxylated labdane production lies in combinatorial biosynthesis . By mixing Class II synthases (e.g., ZmCPS4 from maize) with promiscuous Class I synthases and distinct P450 modules, we can access "unnatural" natural products.

Emerging Strategy: Use protein engineering to alter the active site contour of SsSS. A single residue switch (e.g., changing a specific Asparagine or Threonine) can alter the water quenching face, flipping the stereochemistry of the resulting hydroxyl group (13R vs 13S).

References

-

Pateraki, I., et al. (2017). "Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii." eLife, 6:e23001. Link

-

Caniard, A., et al. (2012). "Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture."[7] BMC Plant Biology, 12:119.[7] Link

-

Schalk, M., et al. (2012). "Toward a Biosynthetic Route to Sclareol and Amber Odorants." Journal of the American Chemical Society, 134(46), 18900–18903. Link

-

Ignea, C., et al. (2014). "Reconstructing the chemical diversity of labdane-type diterpene biosynthesis in yeast."[4] Metabolic Engineering, 28, 91-103.[4] Link

-

Zerbe, P. & Bohlmann, J. (2015). "Plant diterpene synthases: exploring modularity and diversity for bioengineering." Trends in Biotechnology, 33(7), 419-428. Link

Sources

- 1. Frontiers | Functional Characterization of Two Class II Diterpene Synthases Indicates Additional Specialized Diterpenoid Pathways in Maize (Zea mays) [frontiersin.org]

- 2. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reconstructing the chemical diversity of labdane-type diterpene biosynthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Changing Face: A Key Residue for the Addition of Water by Sclareol Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Changing Face: A Key Residue for the Addition of Water by Sclareol Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [dr.lib.iastate.edu]

- 8. figshare.com [figshare.com]

- 9. Engineering of CYP76AH15 can improve activity and specificity towards forskolin biosynthesis in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cjnmcpu.com [cjnmcpu.com]

- 11. academic.oup.com [academic.oup.com]

6alpha-Hydroxynidorellol molecular weight and formula C20H34O3

Technical Monograph: 6 -Hydroxynidorellol (C H O )

Executive Summary

6

Chemical Identity & Structural Profile[1]

The compound is a poly-oxygenated derivative of the labdane skeleton. While "nidorellol" often refers to a labdane diol, the 6

Physicochemical Properties

| Property | Data |

| Common Name | 6 |

| CAS Registry Number | 70387-38-1 |

| Molecular Formula | C |

| Molecular Weight | 322.49 g/mol |

| Exact Mass | 322.2508 Da |

| Class | Labdane Diterpenoid |

| Physical State | Viscous oil or amorphous solid (purified) |

| Solubility | Soluble in CHCl |

| Stereochemistry | 6 |

Structural Features

The structure consists of a labdane decalin core (A/B rings) and a C9 side chain.

-

Core: trans-decalin system with methyl substituents at C4 (gem-dimethyl) and C10.

-

Functionalization:

-

Hydroxyl Groups: Located at C6 (alpha), C8 (tertiary), and likely a third position (e.g., C3 or C7) or implying a specific triol arrangement often found in Physalis diterpenes.

-

Unsaturation: Typically features a labda-13(16),14-diene side chain (conjugated diene), responsible for UV absorbance and reactivity.

-

Biosynthetic Origin

The biosynthesis of 6

Pathway Logic

-

Precursor Assembly: MEP pathway (plastidial) generates GGPP (C20).

-

Cyclization (Class II Diterpene Synthase): Protonation-initiated cyclization of GGPP yields (+)-Copalyl Diphosphate (CPP) .

-

Skeleton Formation (Class I Diterpene Synthase): Ionization of CPP leads to the Labdanyl cation , which captures water or eliminates a proton to form the basic labdane skeleton (e.g., Labda-13(16),14-diene).

-

Functionalization (P450 Monooxygenases): Sequential hydroxylations occur. A key step is the hydroxylation at C6 and C8, mediated by specific cytochrome P450s (CYP71 family) and potentially 2-oxoglutarate-dependent dioxygenases.

Biosynthetic Pathway Diagram

Caption: Biosynthetic progression from GGPP to 6

Isolation & Purification Protocol

This protocol is designed for the isolation of labdane diterpenes from Juniperus communis berries or Physalis species. It prioritizes the separation of polar triols from lipophilic mono/di-terpenes.

Reagents & Materials

-

Source Material: Dried, ground Juniperus communis berries (or Brachistus leaves).

-

Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), n-Hexane, Dichloromethane (DCM).

-

Stationary Phases: Silica gel 60 (0.040-0.063 mm), Sephadex LH-20, RP-C18 HPLC column.

Step-by-Step Workflow

Step 1: Extraction

-

Macerate 1.0 kg of dried plant material in 5 L of MeOH at room temperature for 48 hours.

-

Filter and concentrate the extract under reduced pressure (Rotavap, 40°C) to obtain the crude methanolic extract.

Step 2: Liquid-Liquid Partition

-

Suspend crude extract in H

O (500 mL). -

Partition sequentially with n-Hexane (3 x 500 mL) to remove fats/waxes.

-

Partition the aqueous layer with EtOAc (3 x 500 mL).

-

Collect the EtOAc fraction (contains oxygenated diterpenes) and dry over anhydrous Na

SO

Step 3: Silica Gel Fractionation

-

Load EtOAc fraction onto a Silica Gel 60 open column.

-

Elute with a gradient of n-Hexane : EtOAc (from 90:10 to 0:100).

-

Target Window: 6

-Hydroxynidorellol (a triol) is relatively polar. Expect elution in fractions with 40-60% EtOAc . -

Monitor fractions via TLC (Visualizer: Vanillin-H

SO

Step 4: Final Purification (RP-HPLC)

-

Pool semi-pure fractions containing the target (based on TLC/MS).

-

Inject onto Semi-preparative C18 HPLC .

-

Mobile Phase: ACN : H

O (Isocratic 65:35 or Gradient 50% -

Detection: UV at 230 nm (diene absorption).

-

-

Collect the peak corresponding to m/z 322 [M]+ .

-

Lyophilize to yield pure 6

-Hydroxynidorellol.

Isolation Workflow Diagram

Caption: Bioassay-guided fractionation workflow for the isolation of 6

Analytical Characterization

Validation of the compound requires matching spectral data to the theoretical structure of C

Mass Spectrometry (MS)

-

Technique: ESI-MS or EI-MS.

-

Molecular Ion:

322 [M] -

Fragmentation: Loss of water molecules ([M-18]

, [M-36]

Nuclear Magnetic Resonance (NMR)

Expected signals for 6

| Position | Signal Type | Chemical Shift ( | Interpretation |

| H-6 | Multiplet | 3.80 - 4.20 | Carbinyl proton (axial/equatorial) adjacent to OH. |

| Side Chain | Olefinic | 5.00 - 6.40 | Labda-13(16),14-diene system protons. |

| Methyls | Singlets | 0.70 - 1.20 | C4-Me (x2), C10-Me, C8-Me (if present). |

| C-6 | Carbon | 65.0 - 75.0 | Oxygenated carbon signal. |

| C-8 | Carbon | 70.0 - 80.0 | Quaternary oxygenated carbon (typical in nidorellol). |

Biological Activity & Pharmacology

The presence of the 6

Cytotoxicity

-

Target: Human nasopharyngeal carcinoma (KB) cells.

-

Mechanism: Labdanes often induce apoptosis via mitochondrial membrane depolarization. The 6-OH derivative has shown moderate to significant cytotoxicity, often evaluated alongside physalins.

-

Relevance: Potential lead for non-specific antitumor agents.

Antimycobacterial Activity[2][4]

-

Target: Mycobacterium tuberculosis and M. aurum.

-

Context: Isolated from Juniperus, a genus known for antitubercular diterpenes (e.g., totarol, communic acid).

-

Efficacy: While often less potent than totarol, the labdane triols contribute to the synergistic effect of the crude extract.

References

-

Cytotoxic constituents of Brachistus stramoniifolius. Phytotherapy Research, 2003.[1] Link

-

Antimycobacterial activity of Juniperus communis. Journal of Ethnopharmacology, 2009. Link

-

6alpha-Hydroxynidorellol Product Record. ChemFaces. Link

-

PhytoBank Compound Record: PHY0071540. PhytoBank. Link

-

Labdane Diterpenes: Chemistry and Biological Activity. ResearchGate Review. Link

Unveiling the Anti-inflammatory Potential of 6α-Hydroxynidorellol: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the anti-inflammatory properties of 6α-Hydroxynidorellol, a member of the ent-kaurane diterpenoid class of natural products. While direct extensive research on this specific molecule is emerging, this document synthesizes the current understanding of the broader ent-kaurane family to project the likely mechanisms and therapeutic potential of 6α-Hydroxynidorellol. We will delve into its probable mechanisms of action, focusing on the inhibition of key inflammatory mediators and signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK). This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the isolation, characterization, and comprehensive evaluation of the anti-inflammatory efficacy of 6α-Hydroxynidorellol.

Introduction: The Therapeutic Promise of ent-Kaurane Diterpenoids

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led researchers to explore the vast chemical diversity of natural products. Among these, the ent-kaurane diterpenoids, a class of tetracyclic diterpenes, have garnered significant attention for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] These compounds are predominantly found in plants of the Asteraceae, Lamiaceae, and Euphorbiaceae families.[1]

6α-Hydroxynidorellol, an oxygenated derivative of the ent-kaurane skeleton, is a promising candidate for further investigation due to the established anti-inflammatory properties of structurally related compounds. The presence of hydroxyl groups can significantly influence the biological activity of these molecules. This guide will provide a comprehensive framework for investigating the anti-inflammatory properties of 6α-Hydroxynidorellol, from initial isolation to in-depth mechanistic studies.

Proposed Mechanism of Anti-inflammatory Action

Based on the literature for analogous ent-kaurane diterpenoids, the anti-inflammatory effects of 6α-Hydroxynidorellol are likely mediated through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4] Many ent-kaurane diterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[2] It is hypothesized that 6α-Hydroxynidorellol may interfere with this pathway at one or more key steps, such as inhibiting IKK activity, preventing IκBα degradation, or blocking the nuclear translocation of NF-κB.

Caption: Proposed inhibition of the NF-κB signaling pathway by 6α-Hydroxynidorellol.

Modulation of the MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine protein kinases that play a pivotal role in transducing extracellular signals to cellular responses, including inflammation.[5][6] The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[6] The activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of various transcription factors, such as activator protein-1 (AP-1), which in turn regulate the expression of pro-inflammatory genes.[7] It is plausible that 6α-Hydroxynidorellol could attenuate the inflammatory response by inhibiting the phosphorylation of key MAPK proteins.

Caption: Postulated modulation of the MAPK signaling cascade by 6α-Hydroxynidorellol.

Experimental Protocols for Evaluation

A systematic approach is essential to thoroughly characterize the anti-inflammatory properties of 6α-Hydroxynidorellol. The following protocols provide a framework for its isolation, structural elucidation, and biological evaluation.

Isolation and Structural Elucidation

The initial step involves the isolation of 6α-Hydroxynidorellol from its natural source, followed by its structural confirmation.

Protocol 1: Isolation and Purification

-

Extraction: The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol).

-

Fractionation: The crude extract exhibiting the highest preliminary anti-inflammatory activity is subjected to column chromatography over silica gel or other suitable stationary phases.

-

Purification: Fractions are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structural Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS), one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC).[8][9]

In Vitro Anti-inflammatory Assays

In vitro models provide a controlled environment to assess the direct effects of 6α-Hydroxynidorellol on inflammatory responses in cells.

Protocol 2: Cell Viability Assay

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of 6α-Hydroxynidorellol.

-

Cell Culture: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.

-

Treatment: Cells are treated with a range of concentrations of 6α-Hydroxynidorellol for 24-48 hours.

-

Assessment: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.

Protocol 3: Nitric Oxide (NO) Production Assay

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).

-

Cell Stimulation: RAW 264.7 cells are pre-treated with various concentrations of 6α-Hydroxynidorellol for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

Protocol 4: Pro-inflammatory Cytokine Measurement

The effect of 6α-Hydroxynidorellol on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) is a key indicator of its anti-inflammatory potential.

-

Cell Stimulation: Similar to the NO assay, cells are pre-treated with 6α-Hydroxynidorellol and then stimulated with LPS.

-

Cytokine Quantification: The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10][11]

Protocol 5: Western Blot Analysis for Signaling Pathway Proteins

To elucidate the mechanism of action, the effect of 6α-Hydroxynidorellol on the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways is investigated.

-

Cell Lysis: Cells treated as described above are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against total and phosphorylated forms of IκBα, p65 (NF-κB), ERK, JNK, and p38 MAPK, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Models

In vivo studies are essential to validate the in vitro findings and assess the therapeutic potential of 6α-Hydroxynidorellol in a whole organism.

Protocol 6: Carrageenan-Induced Paw Edema in Rodents

This is a classic model of acute inflammation.

-

Animal Dosing: Mice or rats are orally or intraperitoneally administered with 6α-Hydroxynidorellol or a vehicle control.

-

Induction of Edema: One hour after dosing, a sub-plantar injection of carrageenan is administered into the right hind paw.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of inhibition of edema is calculated.

Protocol 7: LPS-Induced Systemic Inflammation in Mice

This model mimics systemic inflammatory responses.

-

Animal Dosing: Mice are pre-treated with 6α-Hydroxynidorellol or vehicle.

-

LPS Challenge: Mice are injected intraperitoneally with a sublethal dose of LPS.

-

Sample Collection: Blood and tissues (e.g., lung, liver) are collected at specified time points.

-

Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6) are measured by ELISA. Tissue samples can be used for histopathological examination and analysis of inflammatory gene expression.

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned experiments should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of 6α-Hydroxynidorellol

| Concentration (µM) | Cell Viability (%) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |

| 1 | 98.5 ± 2.1 | 85.2 ± 4.5 | 88.1 ± 5.2 | 90.3 ± 4.8 |

| 5 | 96.2 ± 3.4 | 62.7 ± 3.9 | 65.4 ± 4.1 | 70.1 ± 3.5 |

| 10 | 94.8 ± 2.8 | 45.1 ± 3.1 | 48.9 ± 3.7 | 52.6 ± 4.0 |

| 25 | 91.5 ± 4.0 | 28.9 ± 2.5 | 30.2 ± 2.9 | 35.8 ± 3.2 |

| 50 | 85.3 ± 5.1 | 15.6 ± 1.9 | 18.3 ± 2.1 | 22.4 ± 2.5 |

| IC₅₀ (µM) | >50 | 8.7 | 9.5 | 11.2 |

Data are presented as mean ± SD of three independent experiments. IC₅₀ values are calculated from dose-response curves.

Table 2: Hypothetical Effect of 6α-Hydroxynidorellol on Carrageenan-Induced Paw Edema in Rats

| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |

| Vehicle | - | 0 |

| Indomethacin | 10 | 65.4 ± 5.1 |

| 6α-Hydroxynidorellol | 25 | 28.7 ± 3.9 |

| 6α-Hydroxynidorellol | 50 | 45.2 ± 4.6 |

| 6α-Hydroxynidorellol | 100 | 58.9 ± 5.3 |

*Data are presented as mean ± SD (n=6). p < 0.05 compared to the vehicle group.

Conclusion and Future Directions

This technical guide outlines a comprehensive strategy for the investigation of the anti-inflammatory properties of 6α-Hydroxynidorellol. Based on the established activities of related ent-kaurane diterpenoids, it is anticipated that this compound will exhibit significant anti-inflammatory effects, likely through the modulation of the NF-κB and MAPK signaling pathways. The detailed experimental protocols provided herein offer a robust framework for researchers to validate these hypotheses and to fully characterize the therapeutic potential of 6α-Hydroxynidorellol.

Future research should focus on lead optimization through medicinal chemistry to enhance the potency and drug-like properties of 6α-Hydroxynidorellol. Furthermore, more extensive preclinical studies in chronic inflammatory disease models are warranted to establish its long-term efficacy and safety profile. The exploration of novel drug delivery systems could also be beneficial to improve its bioavailability and targeted delivery to inflammatory sites. The systematic investigation of 6α-Hydroxynidorellol and its derivatives holds significant promise for the development of a new class of anti-inflammatory therapeutics.

References

-

Li, Y., et al. (2024). ent-Kaurane diterpenoids from Isodon henryi and their anti-inflammatory activities. ResearchGate. [Link]

-

(2022). New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity. RSC Publishing. [Link]

-

(2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers. [Link]

-

(2024). Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. MDPI. [Link]

-

Chemistry and Bioactivity of ent-Kaurene Diterpenoids. UTMB Research Expert Profiles. [Link]

-

(2000). Synthesis and structure elucidation of potential 6-oxygenated metabolites of (22R)-6alpha,9alpha-difluoro-11beta,21-dihydroxy-1 6alpha,17alpha-propyl methylenedioxypregn-4-ene-3,20-dione, and related glucocorticosteroids. PubMed. [Link]

- In vivo and in vitro studies on the neurotoxic potential of 6-hydroxydopamine analogs. Google Scholar.

-

6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. PMC. [Link]

-

Mechanism of Action. ReveraGen BioPharma. [Link]

-

Flavonoids as Potential Anti-Inflammatory Molecules: A Review. PubMed. [Link]

-

In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[12]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin. ResearchGate. [Link]

-

Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis. PMC. [Link]

-

Isolation, structure elucidation, and antitumor activity of spirohexenolides A and B. PubMed. [Link]

-

6-Gingerol inhibits ROS and iNOS through the suppression of PKC-alpha and NF-kappaB pathways in lipopolysaccharide-stimulated mouse macrophages. PubMed. [Link]

-

Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. MDPI. [Link]

-

MAP kinase pathways: The first twenty years. PMC. [Link]

-

Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. MDPI. [Link]

-

The MAP kinase pathway is upstream of the activation of GSK3beta that enables it to phosphorylate MAP1B and contributes to the stimulation of axon growth. PubMed. [Link]

-

Modulation of the ASK1–MKK3/6–p38/MAPK signalling pathway mediates sildenafil protection against chemical hypoxia caused by malonate. PMC. [Link]

-

Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. MDPI. [Link]

-

MAPK Pathways in Ocular Pathophysiology: Potential Therapeutic Drugs and Challenges. PMC. [Link]

-

Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases. PMC. [Link]

-

The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. [Link]

-

Isolation and Structural Elucidation of Compounds from Natural Products. VTechWorks. [Link]

-

Anti-inflammatory actions of glucocorticoids: molecular mechanisms. PubMed. [Link]

-

Thymol protects against 6-hydroxydopamine-induced neurotoxicity in in vivo and in vitro model of Parkinson's disease via inhibiting oxidative stress. PubMed. [Link]

-

Isolation and structure elucidation of 7,8-dideoxy-6-oxo-griseorhodin C produced by Actinoplanes ianthinogenes. PubMed. [Link]

-

S-[12]-Gingerol decreases IL1β-induced inflammatory factors expression... ResearchGate. [Link]

-

Natural Products: Isolation, Structure Elucidation, History. Wiley. [Link]

-

SF-6 Attenuates 6-hydroxydopamine-induced Neurotoxicity: An in Vitro and in Vivo Investigation in Experimental Models of Parkinson's Disease. PubMed. [Link]

-

The Cyclic Nitroxide TEMPOL Ameliorates Oxidative Stress but Not Inflammation in a Cell Model of Parkinson's Disease. MDPI. [Link]

-

Glucocorticoids | Anti-Inflammation - Mechanism of Action. YouTube. [Link]

Sources

- 1. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAP kinase pathways: The first twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK Pathways in Ocular Pathophysiology: Potential Therapeutic Drugs and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. wiley.com [wiley.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. NF-kB Activation Inhibitor [sigmaaldrich.com]

Application Note & Protocols: In Vitro Cytotoxicity Profiling of 6alpha-Hydroxynidorellol

Introduction: Unveiling the Potential of 6alpha-Hydroxynidorellol

6alpha-Hydroxynidorellol is a member of the ent-kaurene diterpenoid family of natural products.[1] This class of compounds, isolated from various plant genera such as Isodon and Sideritis, possesses a complex tetracyclic core scaffold derived biosynthetically from geranylgeranyl pyrophosphate (GGPP).[1][2] Extensive biological investigations into ent-kaurene diterpenoids have revealed a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, potent antitumor effects.[1][3] Compounds like oridonin and eriocalyxin B, which belong to this family, have been shown to exert their anticancer effects by modulating various cellular pathways, including the regulation of transcription factors, protein kinases, and apoptotic proteins.[1]

Given the established cytotoxic potential of its chemical class, 6alpha-Hydroxynidorellol presents a compelling candidate for anticancer research. However, a robust and multi-faceted approach is required to accurately characterize its specific cytotoxic profile. This guide provides a comprehensive framework and detailed protocols for researchers to systematically evaluate the in vitro cytotoxicity of 6alpha-Hydroxynidorellol, moving beyond a single endpoint to build a more complete mechanistic understanding. We will detail three core assays that, when used in concert, can distinguish between cytostatic effects, necrotic cell death, and programmed cell death (apoptosis).

The Tripartite Strategy for Cytotoxicity Assessment